![molecular formula C9H12FN3O5 B1665156 5-Fluorocytosine arabinoside CAS No. 4298-10-6](/img/structure/B1665156.png)
5-Fluorocytosine arabinoside
概要
説明
5-Fluorocytosine arabinoside is a nucleoside analog known for its significant chemotherapeutic activity. It has been studied extensively for its potential in treating various types of leukemia and other cancers . This compound is a derivative of cytosine, where the hydrogen atom at the 5-position is replaced by a fluorine atom, enhancing its biological activity .
準備方法
The synthesis of 5-Fluorocytosine arabinoside typically involves the conversion of 1-beta-D-ribofuranosyl-5-fluorouracil to the desired compound. The process includes several steps such as acylation, deprotection, and phosphorylation . Industrial production methods often utilize well-established phosphorylation procedures to obtain the nucleotides from the nucleoside .
化学反応の分析
5-Fluorocytosine arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Common reagents for substitution reactions include deoxycytidine and thymidine
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deamination can produce 1-beta-D-Arabinofuranosyl-5-fluorouracil .
科学的研究の応用
Antiviral Applications
5-FCA has been investigated for its antiviral properties, particularly against certain viral infections. Its ability to interfere with nucleic acid synthesis allows it to target viral replication effectively. Notable findings include:
- Efficacy Against Viruses : Research has indicated that 5-FCA exhibits antiviral activity against several viruses, including the cowpox virus. Its mechanism involves conversion into 5-fluorouracil (5-FU), which further inhibits RNA and DNA synthesis in viral cells.
- Research Studies : In a study focusing on the compound's pharmacodynamics, it was shown that 5-FCA could potentially serve as a treatment option for viral infections resistant to conventional therapies.
Anticancer Applications
The primary application of 5-FCA lies in oncology, where it is utilized as a chemotherapeutic agent. The following points highlight its significance in cancer treatment:
- Mechanism of Action : Upon administration, 5-FCA is metabolized to 5-FU, which inhibits thymidylate synthase and disrupts RNA processing, leading to cytotoxic effects on rapidly dividing cancer cells .
- Effectiveness Against Cancer Types : Clinical studies have demonstrated that 5-FCA exhibits significant cytotoxicity against various cancer cell lines, particularly those associated with leukemia and solid tumors. It has been used in combination therapies with other chemotherapeutics to enhance efficacy .
- Case Studies : A notable case involved the use of 5-FCA in combination with cytarabine for treating patients with gastrointestinal cancers, showing promising results in tumor reduction and patient survival rates .
Pharmacological Insights
The pharmacokinetics and toxicity profile of 5-FCA are crucial for its clinical application:
- Drug Resistance : One of the challenges with using 5-FCA is the development of resistance among fungal pathogens and cancer cells. Continuous monitoring and combination therapies are recommended to mitigate this issue .
- Toxicity Management : Side effects such as hepatotoxicity and bone marrow suppression have been reported, necessitating careful dosage adjustments based on renal function and close monitoring during treatment .
作用機序
The mechanism of action of 5-Fluorocytosine arabinoside involves the inhibition of DNA synthesis. The compound is incorporated into the DNA of rapidly dividing cells, leading to the arrest of cell division and ultimately cell death . This effect is particularly pronounced in cancer cells, which have a high rate of division .
類似化合物との比較
5-Fluorocytosine arabinoside is often compared with other nucleoside analogs such as:
1-beta-D-Arabinofuranosylcytosine: Similar in structure but lacks the fluorine atom, making it less potent.
5-Fluorouracil: Another fluorinated compound but with different sugar moiety, leading to different biological activity.
5-Fluoro-2’-deoxyuridine: Similar in its fluorine substitution but differs in its sugar component.
These comparisons highlight the unique properties of this compound, particularly its enhanced activity against certain types of leukemia .
生物活性
5-Fluorocytosine arabinoside (5-FC-Ara) is a compound that combines the properties of 5-fluorocytosine (5-FC) and cytosine arabinoside (Ara-C), both of which are known for their biological activities in antifungal and antitumor applications. This article explores the biological activity of 5-FC-Ara, including its mechanisms, efficacy, and clinical implications, supported by data tables and relevant case studies.
5-FC is a fluorinated pyrimidine analog that requires conversion to its active form, 5-fluorouracil (5-FU), within fungal cells. This conversion is facilitated by the enzyme cytosine deaminase, which is essential for its antifungal activity. The active metabolite, 5-FU, interferes with RNA and DNA synthesis, leading to cell death in susceptible fungi such as Candida and Cryptococcus species .
Similarly, Ara-C acts as an antimetabolite that inhibits DNA synthesis by incorporating into DNA during replication. The combination of these two compounds aims to enhance therapeutic efficacy against both fungal infections and certain cancers.
2. Antifungal Activity
Efficacy Against Fungal Species
5-FC has demonstrated significant in vitro activity against a variety of fungal pathogens. The minimal inhibitory concentration (MIC) for most Candida species is typically below 2 µg/ml, while the minimal cidal concentration (MFC) is generally under 10 µg/ml . However, resistance can develop rapidly with prolonged exposure.
Fungal Species | MIC (µg/ml) | MFC (µg/ml) |
---|---|---|
Candida albicans | <2 | <10 |
Cryptococcus neoformans | <2 | <10 |
Aspergillus spp. | >100 | >100 |
Case Study: Clinical Application
In a clinical study involving children with urinary tract candidiasis, 7 out of 8 patients treated with 5-FC showed successful outcomes. However, one patient developed resistance after repeated treatments . This highlights the importance of monitoring for resistance during therapy.
3. Antitumor Activity
Combination Therapy
The potential of 5-FC-Ara in cancer therapy has been explored through various studies. A notable investigation involved the use of a combination regimen with 5-FU and Ara-C for patients with gastrointestinal cancers, showing promising results in terms of tumor response rates .
Tumor Localization Studies
Research has indicated that radiolabeled derivatives of 5-FC-Ara can effectively localize tumors in animal models, suggesting potential for imaging and targeted therapy applications .
Study Focus | Findings |
---|---|
Tumor Localization | Effective targeting in melanoma-bearing hamsters |
Response Rates | Enhanced efficacy when combined with other agents |
4. Pharmacokinetics and Toxicity
Pharmacokinetic Profile
After administration, 5-FC is well absorbed and penetrates various tissues effectively. It is primarily excreted via the kidneys, necessitating dose adjustments in renal impairment . Serum concentrations can reach up to 30 µg/ml during treatment.
Toxicity Profile
The main side effects associated with 5-FC include hepatotoxicity and bone marrow suppression, which are generally dose-dependent. Monitoring drug levels is crucial to mitigate these risks .
5. Conclusion
The biological activity of this compound showcases its dual role as an antifungal and antitumor agent. While its efficacy against fungal pathogens is well-established, ongoing research into its application in cancer therapy continues to reveal promising avenues for treatment. Close monitoring for resistance development and toxicity remains essential for optimizing therapeutic outcomes.
特性
IUPAC Name |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STRZQWQNZQMHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4298-10-6 | |
Record name | Arafluorocytosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。